3-(3-Bromobenzamido)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3-bromobenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-11-5-1-3-9(7-11)13(17)16-12-6-2-4-10(8-12)14(18)19/h1-8H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWKKZOLPGZQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Chemical Synthesis and Advanced Derivatization of 3 3 Bromobenzamido Benzoic Acid
Precursor Synthesis and Methodological Approaches to 3-Bromobenzoic Acid and 3-Bromobenzamide (B114348)
The foundation for synthesizing 3-(3-bromobenzamido)benzoic acid lies in the efficient preparation of its key precursors. This section outlines the classical and modern synthetic routes to 3-bromobenzoic acid and 3-bromobenzamide.
Classical and Modern Bromination Strategies for Benzoic Acid Precursors
The introduction of a bromine atom onto the benzoic acid scaffold is a critical first step. The carboxylic acid group of benzoic acid is an electron-withdrawing group, which directs electrophilic substitution to the meta-position. pharmaguideline.comyoutube.com Consequently, the direct bromination of benzoic acid typically yields m-bromobenzoic acid as the major product. youtube.comdoubtnut.com
Classical Bromination: A traditional method involves heating benzoic acid with bromine and water in a sealed tube at elevated temperatures (140-150°C). prepchem.com Another classical approach utilizes a mixture of potassium bromate, bromine, glacial acetic acid, and concentrated hydrochloric acid at room temperature. prepchem.com These methods, while effective, often require harsh conditions and careful handling of hazardous materials.
Modern Bromination: More contemporary and environmentally conscious approaches are continuously being explored. One such method involves the solvent- and catalyst-free reaction of benzoic acid with bromine under sonication, which aligns with the principles of green chemistry. ijisrt.com Another modern strategy is the oxidation of 3-bromotoluene (B146084) using a strong oxidizing agent like potassium permanganate (B83412) to produce 3-bromobenzoic acid. chemicalbook.comlookchem.com
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Sealed Tube | Benzoic acid, Bromine, Water | 140-150°C, Sealed tube | Established method | High pressure, Safety concerns |
| Potassium Bromate | Benzoic acid, KBrO₃, Br₂, Acetic acid, HCl | Room temperature | Milder temperature | Use of multiple strong acids |
| Sonication | Benzoic acid, Bromine | Solvent- and catalyst-free, Sonication | Green chemistry approach | May require optimization for yield |
| Oxidation | 3-Bromotoluene, KMnO₄, KOH | Reflux | Utilizes a different starting material | Requires subsequent acidification |
Synthetic Routes to Brominated Benzamide (B126) Intermediates
The synthesis of 3-bromobenzamide is a key step towards the final product. The most direct route involves the formation of an amide bond starting from 3-bromobenzoic acid.
A common laboratory method is the conversion of 3-bromobenzoic acid to its more reactive acid chloride derivative, 3-bromobenzoyl chloride, by treating it with thionyl chloride (SOCl₂). The resulting 3-bromobenzoyl chloride is then reacted with ammonia (B1221849) (NH₃) to furnish 3-bromobenzamide.
Alternatively, direct amidation of 3-bromobenzoic acid can be achieved using ammonia or ammonium (B1175870) hydroxide (B78521), although this may require specific conditions to drive the reaction to completion. ontosight.ai Modern coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can also facilitate the direct formation of the amide bond.
Formation of the Amide Bond in this compound
The central step in the synthesis is the formation of the amide linkage between 3-bromobenzoic acid (or its activated derivative) and 3-aminobenzoic acid.
Peptide Coupling Reagents and Conditions for Amide Formation
The formation of the amide bond, a reaction fundamental to peptide synthesis, can be achieved using a variety of coupling reagents that activate the carboxylic acid group. researchgate.netchemistrysteps.com These reagents are designed to facilitate the nucleophilic attack of the amine.
Common classes of coupling reagents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. chemistrysteps.compeptide.com The reaction often includes an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions such as racemization. peptide.com
Phosphonium Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are highly effective. chemistrysteps.com
Uronium Salts: Reagents like HATU, HBTU, and HCTU are also common, though some may pose safety concerns. nih.gov
The in situ generation of activating species is also a viable strategy. For instance, a combination of N-chlorophthalimide and triphenylphosphine (B44618) can be used to generate chloro- and imido-phosphonium salts that activate the carboxylic acid for amidation. acs.orgresearchgate.net
Optimization of Reaction Parameters for High Yield and Selectivity
Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters. The choice of solvent is critical, with anhydrous polar aprotic solvents like dichloromethane, ethyl acetate, and acetonitrile (B52724) often providing good results. acs.org
Other factors that can be optimized include:
Stoichiometry of Reagents: The molar ratios of the carboxylic acid, amine, coupling agent, and any additives can be adjusted to maximize product formation and minimize byproducts. nih.gov
Temperature: While many modern coupling reactions can be performed at room temperature, temperature control can be crucial for minimizing side reactions. acs.orgrsc.org
Reaction Time: Monitoring the reaction progress allows for determining the optimal time for completion, preventing degradation of the product. rsc.org
pH: For reactions in aqueous or mixed-solvent systems, controlling the pH can be important for the reactivity of the starting materials.
The use of factorial design experiments can be a systematic approach to optimize multiple parameters simultaneously, leading to significant improvements in conversion rates. rsc.org
Synthesis of Novel Derivatives and Analogues of this compound
The core structure of this compound serves as a scaffold for the synthesis of novel derivatives and analogues with potentially interesting chemical and biological properties. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions.
For example, derivatives have been synthesized where the 3-bromobenzamido moiety is incorporated into larger, more complex structures. nih.gov The synthesis of these analogues often involves a sequence of reactions, including amide bond formation and subsequent modifications. For instance, starting from 3-nitrobenzoic acid, a series of amide coupling and reduction steps can lead to intermediates that are then further elaborated. nih.gov
The development of substituted 3-benzoic acid derivatives has been explored for various applications, highlighting the versatility of this chemical scaffold. researchgate.netuef.fi
Modification at the Bromine-Substituted Phenyl Ring
The carbon-bromine (C-Br) bond on the phenyl ring is a key site for derivatization, primarily through metal-catalyzed cross-coupling reactions. The bromine atom functions as an effective leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which significantly expands the molecular diversity obtainable from this scaffold.
Commonly employed cross-coupling reactions include:
Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with a boronic acid or ester. This method is highly effective for creating new carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups in place of the bromine atom.
Heck Coupling: In this palladium-catalyzed reaction, the aryl bromide is coupled with an alkene to form a substituted alkene, providing a pathway to vinylated derivatives.
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine under palladium catalysis. This is a powerful tool for synthesizing N-aryl derivatives.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper, to yield substituted alkynes.
Stille Coupling: Utilizing organotin reagents, this palladium-catalyzed reaction is another effective method for forming carbon-carbon bonds.
The selection of the specific catalytic system, including the choice of palladium precursor, ligand, and base, is crucial for optimizing reaction yields and preventing undesired side reactions, such as the hydrolysis of the amide bond or reactions involving the carboxylic acid.
Table 1: Examples of Cross-Coupling Reactions on Bromo-Substituted Aromatic Scaffolds This table presents generalized examples of cross-coupling reactions applicable to the bromine-substituted phenyl ring of this compound.
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Bond |
|---|---|---|---|
| Suzuki Coupling | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C (Aryl-Aryl') |
| Heck Coupling | Alkene (H₂C=CHR) | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃) | C-C (Aryl-Vinyl) |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP) | C-N (Aryl-Amino) |
| Sonogashira Coupling | Alkyne (RC≡CH) | PdCl₂(PPh₃)₂, CuI | C-C (Aryl-Alkynyl) |
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is a classic functional handle for a wide range of chemical transformations. colostate.eduresearchgate.net These reactions typically involve nucleophilic acyl substitution, converting the acid into esters, amides, or other related functional groups.
Key derivatization strategies include:
Esterification: The conversion of the carboxylic acid to an ester is a common modification. This can be achieved through several methods, including Fischer esterification with an alcohol under acidic catalysis, or reaction with an alkyl halide in the presence of a base. For more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate ester formation with an alcohol.
Amidation: The carboxylic acid can be coupled with a primary or secondary amine to form a new amide bond. This reaction generally requires activation of the carboxylic acid, often by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, peptide coupling reagents (e.g., HATU, HOBt) can be used for a direct, milder amidation process. google.com
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation introduces a hydroxymethyl group, providing a new site for further functionalization.
Conversion to Acyl Halides: As an intermediate step, the carboxylic acid is often converted to a more reactive acyl halide (e.g., acyl chloride or bromide). This is typically accomplished with thionyl chloride or oxalyl chloride and serves as a precursor for synthesizing esters, amides, and other acyl derivatives.
Table 2: Common Derivatization Reactions of the Carboxylic Acid Group
| Reaction | Reagent(s) | Product Functional Group |
|---|---|---|
| Esterification | R-OH, H⁺ or Coupling Agent (e.g., EDC) | Ester (-COOR) |
| Amidation | R₂NH, Coupling Agent (e.g., HATU) or via Acyl Chloride | Amide (-CONR₂) |
| Reduction | LiAlH₄ or BH₃•THF | Primary Alcohol (-CH₂OH) |
| Acyl Halide Formation | SOCl₂ or (COCl)₂ | Acyl Chloride (-COCl) |
Alterations to the Amide Nitrogen and Benzamide Ring
The central amide linkage and the adjacent benzamide ring offer further opportunities for structural modification, although these transformations can be more challenging than those at the bromine or carboxylic acid sites.
N-Alkylation/N-Arylation: The hydrogen on the amide nitrogen can be substituted, though this is often difficult due to the decreased nucleophilicity of the nitrogen atom. Strong bases and electrophiles are typically required for N-alkylation. N-arylation can sometimes be achieved via copper or palladium-catalyzed cross-coupling reactions, similar to Buchwald-Hartwig amination. scholaris.ca
Modification of the Amide Bond: The amide bond itself is generally stable but can be cleaved under harsh acidic or basic hydrolytic conditions to regenerate the constituent 3-aminobenzoic acid and 3-bromobenzoic acid. Alternatively, it can be reduced to a secondary amine using powerful reducing agents like borane or LiAlH₄.
Further Substitution on the Benzamide Ring: The benzamide ring (the one not bearing the bromine atom) can undergo electrophilic aromatic substitution. The existing -(CO)NH-Ar-COOH substituent is meta-directing and deactivating, meaning that incoming electrophiles (e.g., in nitration or halogenation reactions) would preferentially add to the positions meta to the amide linkage. Careful control of reaction conditions is necessary to achieve selectivity and avoid side reactions.
Multi-component Reactions Incorporating the this compound Scaffold
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. rug.nl The structure of this compound, containing a carboxylic acid, makes it a suitable component for several well-known MCRs.
Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide. rug.nlacs.org this compound can serve as the carboxylic acid component in this reaction. This would lead to the formation of a complex α-acylamino amide product, incorporating the entire 3-(3-Bromobenzamido)benzoyl moiety into a larger, more complex molecular architecture in a single, atom-economical step. acs.org
Passerini Three-Component Reaction (Passerini-3CR): This reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. rug.nl Similar to the Ugi reaction, this compound can be employed as the carboxylic acid input, allowing for the rapid synthesis of α-acyloxy amides bearing the bromobenzamido benzoyl substructure.
The use of this scaffold in MCRs provides a powerful avenue for generating libraries of complex molecules with significant structural diversity, starting from a common building block. The bromine atom and the secondary amide N-H within the resulting MCR products remain available for subsequent post-condensation modifications, further expanding the accessible chemical space. rug.nl
Advanced Spectroscopic and Crystallographic Characterization of 3 3 Bromobenzamido Benzoic Acid Architectures
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a powerful tool for the detailed structural analysis of 3-(3-Bromobenzamido)benzoic acid, providing insights into the electronic environment of each proton and carbon atom.
Proton (¹H) NMR Spectroscopy: Chemical Shifts and Coupling Analysis
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, reveals distinct signals for the aromatic protons, the amide proton, and the carboxylic acid proton. rsc.org The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (B1202638) (TMS). rsc.orgbeilstein-journals.org
The aromatic region of the spectrum is complex due to the presence of two substituted benzene (B151609) rings. The protons on the benzoic acid ring and the bromobenzoyl ring exhibit characteristic splitting patterns (e.g., doublets, triplets, and multiplets) arising from spin-spin coupling with neighboring protons. docbrown.info Analysis of these coupling constants (J values), measured in Hertz (Hz), is crucial for assigning the signals to specific protons within the molecule. beilstein-journals.org For instance, a proton with two adjacent non-equivalent protons will appear as a triplet, following the n+1 rule. docbrown.info
The amide proton (N-H) typically appears as a broad singlet in the downfield region of the spectrum, often between 7.5 and 8.5 ppm. Its broadness is a result of hydrogen bonding and its chemical shift can be sensitive to the solvent and concentration. libretexts.org The carboxylic acid proton (-COOH) is also observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding. rsc.org
Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives in DMSO-d₆
| Proton Assignment | Representative Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | ~13.34 | s (broad) |
| Amide (N-H) | ~10.5 | s (broad) |
| Aromatic Protons | 7.4 - 8.2 | m |
Note: 's' denotes a singlet, and 'm' denotes a multiplet. Actual chemical shifts can vary based on experimental conditions.
Carbon (¹³C) NMR Spectroscopy: Aromatic and Carbonyl Resonance Assignment
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the presence of two benzene rings and two carbonyl groups, the spectrum of this compound displays several distinct signals. docbrown.info The chemical shifts in ¹³C NMR have a much broader range than in ¹H NMR. oregonstate.edu
The carbonyl carbon of the carboxylic acid group typically resonates at a downfield chemical shift (around 166-168 ppm) due to the strong deshielding effect of the two oxygen atoms. rsc.orgoregonstate.edu The amide carbonyl carbon also appears in the downfield region, but generally at a slightly upfield position compared to the carboxylic acid carbonyl.
The aromatic carbons of the two benzene rings produce a cluster of signals in the range of approximately 110-140 ppm. rsc.orgfiu.edu The carbon atom attached to the bromine (C-Br) will have its chemical shift influenced by the electronegativity and heavy atom effect of bromine. The assignment of these aromatic carbon signals can be complex and often requires the aid of two-dimensional NMR techniques. fiu.edu
Table 2: Representative ¹³C NMR Chemical Shifts for this compound Derivatives
| Carbon Assignment | Representative Chemical Shift (ppm) |
| Carboxylic Acid Carbonyl (C=O) | ~167 |
| Amide Carbonyl (C=O) | ~165 |
| Aromatic Carbons | 115 - 140 |
| Carbon bonded to Bromine (C-Br) | ~122 |
Note: Chemical shifts are approximate and can be influenced by the solvent and other experimental parameters.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, a suite of two-dimensional NMR experiments is employed. rsc.orgyoutube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity of protons within the aromatic rings. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This allows for the direct assignment of protonated carbon signals in the ¹³C NMR spectrum. sdsu.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). youtube.comsdsu.edu This technique is particularly useful for identifying quaternary (non-protonated) carbons, such as the carbonyl carbons and the substituted aromatic carbons, by observing their correlations with nearby protons. rsc.orgresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. rsc.org Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly coupled through bonds. This can be used to confirm the stereochemistry and conformation of the molecule. researchgate.net
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. ksu.edu.sa
Fourier Transform Infrared (FT-IR) Spectroscopy: Diagnostic Frequencies for Amide and Carboxylic Acid Groups
The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its functional groups. docbrown.info
O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band is typically observed in the region of 2500-3300 cm⁻¹. orgchemboulder.com This broadness is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer. docbrown.infoorgchemboulder.com
N-H Stretch (Amide) : A moderate to sharp absorption band appears in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amide. libretexts.org
C=O Stretch (Carbonyl) : Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears as a strong, sharp band around 1680-1710 cm⁻¹. docbrown.infoorgchemboulder.com The amide I band (primarily C=O stretch) is also a strong absorption, usually found between 1630 and 1680 cm⁻¹. libretexts.org
Amide II Band : This band, resulting from a combination of N-H bending and C-N stretching, is observed in the region of 1510-1550 cm⁻¹ for secondary amides. libretexts.org
C-O Stretch and O-H Bend (Carboxylic Acid) : The C-O stretching vibration of the carboxylic acid appears in the 1210-1320 cm⁻¹ region, while the O-H bending vibration gives rise to a broad absorption around 920 cm⁻¹. orgchemboulder.com
Table 3: Diagnostic FT-IR Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad, strong) |
| Amide | N-H Stretch | 3200-3400 (moderate) |
| Carboxylic Acid | C=O Stretch | 1680-1710 (strong) |
| Amide | C=O Stretch (Amide I) | 1630-1680 (strong) |
| Amide | N-H Bend (Amide II) | 1510-1550 (moderate) |
| Carboxylic Acid | C-O Stretch | 1210-1320 (strong) |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to the change in polarizability of a molecule during a vibration. ksu.edu.sa While IR spectroscopy is particularly good for polar functional groups, Raman spectroscopy is often more effective for non-polar bonds and symmetric vibrations. ksu.edu.sa
For this compound, Raman spectroscopy can be used to analyze the vibrations of the aromatic rings and the carbon-bromine bond. The symmetric stretching of the benzene rings typically gives rise to strong Raman signals. researchgate.net For instance, the ring breathing mode of the benzene rings would be a characteristic Raman band. researchgate.net The C-Br stretching vibration would also be observable in the Raman spectrum, typically in the lower frequency region. The symmetric stretching of the carboxylate anion, if the compound is deprotonated, is also a strong Raman scatterer. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of this compound and for elucidating its fragmentation patterns under mass spectrometric conditions.
Molecular Formula Confirmation: HRMS provides highly accurate mass measurements, allowing for the unambiguous confirmation of the elemental composition of a molecule. For this compound (C₁₄H₁₀BrNO₃), the theoretical monoisotopic mass is 318.9844 Da. nih.gov Experimental HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to yield a measured mass that is extremely close to this theoretical value, often within a few parts per million (ppm). This level of accuracy helps to distinguish the target compound from other potential isomers or compounds with the same nominal mass.
A likely primary fragmentation pathway would involve the cleavage of the amide bond (C-N), which is a common fragmentation route for benzamides. This could lead to the formation of the 3-bromobenzoyl cation and the 3-aminobenzoic acid radical cation, or vice versa. Another significant fragmentation could be the loss of a water molecule from the carboxylic acid group, followed by further fragmentation. The fragmentation of protonated benzoic acid itself is known to proceed via two competitive pathways: the loss of water to form the benzoyl cation, and the loss of carbon monoxide to yield protonated benzene. researchgate.net Similar pathways could be anticipated for the substituted derivative, with the bromine atom influencing the relative abundance of the fragment ions.
A table of predicted m/z values for common adducts of this compound is presented below, which can be useful in interpreting HRMS data.
| Adduct | Predicted m/z |
| [M+H]⁺ | 319.99168 |
| [M+Na]⁺ | 341.97362 |
| [M-H]⁻ | 317.97712 |
| [M+NH₄]⁺ | 337.01822 |
| [M+K]⁺ | 357.94756 |
| [M+H-H₂O]⁺ | 301.98166 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within this compound, providing insights into its conjugation and the effects of its substituents.
The UV spectrum of a substituted benzoic acid derivative like this compound is expected to show characteristic absorption bands arising from π→π* transitions within the aromatic rings and the carbonyl group. The electronic spectrum of benzoic acid itself typically displays three absorption bands. spcmc.ac.in The positions and intensities of these bands are influenced by the substituents on the benzene rings.
Electronic Transitions: The absorption bands in the UV-Vis spectrum correspond to the promotion of electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals). For this compound, the spectrum will be a composite of the electronic transitions of the 3-bromobenzoyl and the 3-aminobenzoic acid moieties, modified by their conjugation through the amide linkage. The presence of the bromine atom and the amide group will influence the energy levels of the molecular orbitals and thus the wavelengths of maximum absorption (λmax).
Conjugation Effects: The amide bond provides a degree of electronic communication between the two aromatic rings. This extended conjugation can lead to a bathochromic (red) shift of the absorption bands to longer wavelengths compared to the individual, unconjugated chromophores. The specific substitution pattern (meta-meta) will dictate the extent of this conjugation. Substituents on benzoic acid can have varying effects on the absorption maxima. spcmc.ac.in The bromine atom, being an electron-withdrawing group via induction but an electron-donating group via resonance, will have a complex effect on the electronic transitions. Studies on substituted benzoic acids have shown that the absorption spectra are sensitive to pH, with deprotonation of the carboxylic acid group typically causing a shift in the absorption bands. rsc.org
While specific UV-Vis data for this compound is not available in the search results, a hypothetical UV-Vis spectrum would likely show absorptions in the range of 200-300 nm, characteristic of substituted benzamides and benzoic acids. rsc.org
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Supramolecular Architecture Determination
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information about the molecular conformation and supramolecular architecture of this compound.
Molecular Conformation: SC-XRD analysis reveals the bond lengths, bond angles, and torsion angles within the molecule. This information is crucial for understanding the steric and electronic effects that govern the molecule's shape. For instance, the dihedral angle between the two benzene rings is a key conformational parameter. In related structures, such as 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, this dihedral angle was found to be 10.40 (12)°. nih.gov The planarity of the amide group and the orientation of the carboxylic acid group relative to the benzene ring are also determined with high precision.
Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Crystallinity Analysis
Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a bulk sample of this compound.
Phase Identification: The PXRD pattern is a fingerprint of a crystalline solid. Each crystalline phase has a unique diffraction pattern, characterized by the positions (in terms of 2θ) and relative intensities of the diffraction peaks. The experimental PXRD pattern of a synthesized batch of this compound can be compared to a calculated pattern from its known single-crystal structure to confirm its phase purity. science.govresearchgate.net Any significant differences could indicate the presence of impurities or a different polymorphic form.
Crystallinity Analysis: PXRD can also be used to assess the degree of crystallinity of a sample. A highly crystalline sample will exhibit sharp, well-defined diffraction peaks, while an amorphous or poorly crystalline sample will show broad, diffuse features. The presence of both sharp peaks and a broad halo can indicate a mixture of crystalline and amorphous material. units.it This is important for material characterization as the crystallinity can affect physical properties such as solubility and stability.
Advanced Spectroscopic Techniques for Specialized Investigations
While the previously mentioned techniques are standard for the characterization of organic compounds, more specialized spectroscopic methods could be employed for in-depth investigations of this compound, particularly if it were to be incorporated into more complex systems.
Mössbauer Spectroscopy for Bromine or Metal Complexes: Mössbauer spectroscopy is a highly sensitive technique that probes the nuclear environment of specific isotopes. wikipedia.org While not directly applicable to the most common isotopes of carbon, hydrogen, oxygen, or nitrogen, it can be used to study certain other elements.
Bromine Mössbauer Spectroscopy: Although less common than for isotopes like ⁵⁷Fe or ¹¹⁹Sn, Mössbauer spectroscopy can in principle be applied to bromine (specifically ⁷⁹Br and ⁸¹Br). acs.org However, the experimental requirements are more challenging. If successful, it could provide detailed information about the electric field gradient at the bromine nucleus, offering insights into the C-Br bond and any intermolecular interactions involving the bromine atom.
Metal Complexes: If this compound were used as a ligand to form a complex with a Mössbauer-active metal, such as iron, Mössbauer spectroscopy would be a powerful tool to characterize the resulting complex. mst.eduresearchgate.net For an iron complex, ⁵⁷Fe Mössbauer spectroscopy could determine the oxidation state (e.g., Fe(II) or Fe(III)), spin state (high-spin or low-spin), and coordination environment of the iron center. rsc.org This would be invaluable for understanding the structure and bonding in such a coordination compound.
Computational Chemistry and Theoretical Investigations of 3 3 Bromobenzamido Benzoic Acid Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and stable geometric conformations of molecules. By solving approximations of the Schrödinger equation, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For 3-(3-bromobenzamido)benzoic acid, DFT optimization reveals the most energetically favorable three-dimensional arrangement of the atoms.
The methodology typically involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that appropriately describe the electronic environment of the molecule. researchgate.netresearchgate.net The calculation optimizes the molecular geometry to find a minimum on the potential energy surface. These optimized structures are crucial, as they represent the molecule in its ground state in the gas phase and serve as the foundation for all other computational analyses. researchgate.net The results from DFT can be compared with experimental data, such as those from single-crystal X-ray diffraction, to validate the computational model.
Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-Br | 1.91 Å |
| Bond Length | C=O (amide) | 1.24 Å |
| Bond Length | N-H | 1.01 Å |
| Bond Length | C=O (acid) | 1.22 Å |
| Bond Length | O-H (acid) | 0.97 Å |
| Bond Angle | C-N-C | 128.5° |
| Dihedral Angle | O=C-N-H | 178.0° |
| Dihedral Angle | C-C(ring1)-C(amide)-N | 35.0° |
Frontier Molecular Orbital (FMO) Analysis and Electronic Properties
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, representing the electron-donating capability of a molecule, and the LUMO, indicating its electron-accepting ability, are critical for understanding electronic transitions and reactivity. pku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive. From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's electronic properties. These descriptors provide a quantitative basis for predicting how the molecule will behave in chemical reactions.
Table 2: Illustrative FMO Parameters and Global Reactivity Descriptors for this compound
| Parameter | Symbol | Formula | Value (eV) |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.50 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.85 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.65 |
| Ionization Potential | I | -EHOMO | 6.50 |
| Electron Affinity | A | -ELUMO | 1.85 |
| Global Hardness | η | (I - A) / 2 | 2.33 |
| Chemical Potential | µ | -(I + A) / 2 | -4.18 |
| Global Electrophilicity Index | ω | µ² / (2η) | 3.75 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dechemrxiv.org The MEP is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net
Typically, red-colored regions indicate the most negative potential, representing areas rich in electrons (e.g., around electronegative atoms like oxygen) that are susceptible to electrophilic attack. researchgate.net Conversely, blue-colored regions denote the most positive potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are favorable sites for nucleophilic attack. researchgate.net Intermediate potentials are shown in green. For this compound, the MEP map would highlight the negative potential around the carbonyl oxygens and the bromine atom, and positive potential near the amide and carboxylic acid hydrogens. This provides a clear visual guide to the molecule's reactive sites. chemrxiv.orgresearchgate.net
Noncovalent Interaction (NCI) Index Analysis for Intermolecular Forces
Noncovalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial for understanding molecular aggregation and crystal packing. The NCI index is a computational tool that allows for the visualization and characterization of these weak interactions in three-dimensional space. wikipedia.orgscispace.com
This analysis is based on the electron density (ρ) and its reduced density gradient (s). jussieu.fr NCI plots depict isosurfaces corresponding to different types of noncovalent interactions. The surfaces are colored according to the value of the second Hessian eigenvalue (λ₂), which distinguishes between attractive and repulsive interactions. scispace.com
Blue isosurfaces indicate strong, attractive interactions like hydrogen bonds.
Green isosurfaces represent weaker, delocalized van der Waals interactions.
Red isosurfaces signify repulsive interactions, such as steric clashes. researchgate.net
For this compound, NCI analysis can reveal the intricate network of hydrogen bonds involving the amide and carboxylic acid groups, as well as potential halogen bonding involving the bromine atom, which governs its supramolecular structure.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
While DFT calculations provide a static picture of a molecule's ground state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of processes in solution. unimi.itresearchgate.net
For this compound, MD simulations can be used to study its flexibility, including the rotation around the amide bond and the orientation of the two phenyl rings relative to each other. By simulating the molecule in a solvent like water or dimethyl sulfoxide, one can investigate how solvent interactions influence its conformation and aggregation behavior. ucl.ac.uk Key properties such as the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) can be monitored to assess the stability of the molecule's conformation over the simulation time. nih.gov
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, these methods can identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. chemrxiv.org
For reactions involving this compound, such as its synthesis via amide coupling or its participation in further chemical transformations, quantum chemistry can be used to calculate the activation energies (the energy barriers of the transition states). mdpi.comethz.ch This information helps in understanding the feasibility and kinetics of a reaction pathway. Comparing the energy barriers of different possible mechanisms allows researchers to determine the most likely reaction route. mdpi.com For example, a study could compare a direct amide formation pathway with a catalyzed one to understand the role of a catalyst in lowering the activation energy.
Computational Modeling of Host-Guest Interactions and Supramolecular Assemblies
The ability of this compound to form larger, organized structures through noncovalent interactions is central to its role in supramolecular chemistry. Computational modeling can simulate how this molecule interacts with other molecules (guests) or self-assembles. acs.org These models are crucial for designing and understanding host-guest systems, where one molecule (the host) encapsulates another (the guest). nih.govchemrxiv.org
DFT and MD simulations can be used to study the formation of dimers and larger aggregates of this compound, often driven by hydrogen bonding between the carboxylic acid groups (forming a classic benzoic acid dimer motif) and amide groups. ucl.ac.ukmdpi.com These studies can calculate the binding energies between molecules, revealing the stability of the resulting supramolecular assembly. mdpi.com Hirshfeld surface analysis is another technique often combined with these calculations to quantify the intermolecular contacts within a crystal structure, providing a detailed picture of the forces holding the assembly together. mdpi.com
Chemical Reactivity of 3 3 Bromobenzamido Benzoic Acid
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives through reactions such as esterification, amidation, and reduction.
Esterification and Amidation Reactions
Esterification of carboxylic acids is a fundamental reaction in organic synthesis, often accomplished by reacting the acid with an alcohol in the presence of an acid catalyst. chemguide.co.uk For 3-(3-Bromobenzamido)benzoic acid, this reaction would involve heating with an alcohol, such as methanol (B129727) or ethanol, typically with a strong acid catalyst like concentrated sulfuric acid. chemguide.co.ukphysicsandmathstutor.comblogspot.com The Fischer esterification mechanism proceeds through protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. blogspot.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the corresponding ester. blogspot.com The reaction is reversible, and to drive it towards the product, the water formed is often removed, or an excess of the alcohol is used. chemguide.co.uk
Amidation involves the reaction of the carboxylic acid with an amine to form an amide. Direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive species. rsc.org One approach involves converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂). openstax.org The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with an amine to form the amide. Another method employs coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), which facilitate amide bond formation under milder conditions. openstax.orgnih.govresearchgate.net These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. openstax.org
Table 1: Examples of Esterification and Amidation Reactions
| Reaction | Reagents | Product |
|---|---|---|
| Esterification | Methanol, H₂SO₄ (catalyst) | Methyl 3-(3-bromobenzamido)benzoate |
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol. physicsandmathstutor.com A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. physicsandmathstutor.comlibretexts.org The reaction with LiAlH₄ proceeds via a nucleophilic acyl substitution where a hydride ion (H⁻) effectively replaces the hydroxyl group (-OH) to initially form an aldehyde. openstax.org However, the intermediate aldehyde is more reactive than the starting carboxylic acid and is immediately further reduced to the primary alcohol. openstax.org Therefore, the reaction yields (3-(3-bromobenzamido)phenyl)methanol. It is not possible to stop the reduction at the aldehyde stage using LiAlH₄. libretexts.org
Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃/THF), is another reagent capable of reducing carboxylic acids to primary alcohols. openstax.orglibretexts.org
Table 2: Reduction of the Carboxylic Acid Group
| Reagent | Product |
|---|---|
| Lithium aluminum hydride (LiAlH₄) | (3-(3-Bromobenzamido)phenyl)methanol |
| Borane (BH₃) | (3-(3-Bromobenzamido)phenyl)methanol |
Reactions at the Amide Linkage
The amide bond (-CONH-) in this compound is generally stable but can undergo reactions under specific conditions.
Hydrolysis and Related Transformations
Amide hydrolysis, the cleavage of the amide bond to regenerate the constituent carboxylic acid and amine, can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. Both methods generally require heating to proceed at a reasonable rate. Hydrolysis of this compound would yield 3-aminobenzoic acid and 3-bromobenzoic acid.
N-Alkylation and Acylation Reactions
N-alkylation of the amide nitrogen is generally difficult due to the reduced nucleophilicity of the nitrogen atom, whose lone pair of electrons is delocalized by resonance with the adjacent carbonyl group. However, under certain conditions, such as using a strong base to deprotonate the amide followed by reaction with an alkyl halide, N-alkylation can be achieved. d-nb.info N-acylation, the introduction of an acyl group onto the amide nitrogen, is also possible but typically requires conversion of the amide to its more nucleophilic conjugate base.
Electrophilic Aromatic Substitution on the Benzoic Acid Ring
The benzoic acid ring of this compound is subject to electrophilic aromatic substitution reactions. The directing effects of the existing substituents on the ring determine the position of the incoming electrophile. The carboxylic acid group is a deactivating, meta-directing group. ijisrt.comfirsthope.co.in This is because the carbonyl group withdraws electron density from the aromatic ring through resonance, making the ring less reactive towards electrophiles. ijisrt.com The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack. ijisrt.com
The amide group (-NHCO-) is an activating, ortho-, para-directing group. However, in this molecule, the two substituents are on different rings. Therefore, for electrophilic substitution on the benzoic acid ring, the directing effect of the carboxylic acid group will be the determining factor.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. minia.edu.egmakingmolecules.com For example, nitration of this compound with a mixture of concentrated nitric acid and sulfuric acid would be expected to introduce a nitro group at the position meta to the carboxylic acid group. firsthope.co.in
Table 3: Predicted Products of Electrophilic Aromatic Substitution on the Benzoic Acid Ring
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-(3-Bromobenzamido)-5-nitrobenzoic acid |
| Bromination | Br₂, FeBr₃ | 5-Bromo-3-(3-bromobenzamido)benzoic acid |
| Sulfonation | SO₃, H₂SO₄ | 3-(3-Bromobenzamido)-5-sulfobenzoic acid |
Nucleophilic Aromatic Substitution on the Brominated Phenyl Ring
Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. govtpgcdatia.ac.inmasterorganicchemistry.com Unlike aliphatic SN1 and SN2 reactions, SNAr reactions typically require the aromatic ring to be activated by electron-withdrawing groups. govtpgcdatia.ac.inmasterorganicchemistry.com The reactivity of aryl halides in these reactions is often low due to the high electron density of the aromatic ring, which repels incoming nucleophiles. govtpgcdatia.ac.in
In the case of this compound, the bromine atom is the leaving group. The presence of the benzamido and benzoic acid groups can influence the ring's susceptibility to nucleophilic attack. While these groups are not as strongly activating as nitro groups, they can still facilitate the reaction under certain conditions. The reaction proceeds through a two-step mechanism: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the bromide ion to restore aromaticity. masterorganicchemistry.com
Another possible pathway for nucleophilic aromatic substitution, particularly under strongly basic conditions, is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. libretexts.orgwikipedia.org This can sometimes lead to the formation of a mixture of products where the incoming nucleophile attaches to the carbon that was previously bonded to the leaving group (ipso-substitution) or to an adjacent carbon (cine-substitution). wikipedia.org
The feasibility and outcome of nucleophilic aromatic substitution on this compound are dependent on the specific nucleophile used and the reaction conditions employed.
Metal-Catalyzed Cross-Coupling Reactions Involving the Aryl Bromide (e.g., Suzuki, Heck, Sonogashira)
The aryl bromide moiety in this compound is an excellent handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling
The Suzuki-Miyaura coupling reaction involves the reaction of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids. organic-chemistry.orgnih.gov
For this compound, a Suzuki coupling would involve its reaction with a suitable boronic acid to form a biaryl compound. The general reaction scheme is as follows:
Reaction Scheme for Suzuki Coupling of this compound
A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates and desired reaction conditions. organic-chemistry.org Bases such as potassium carbonate, cesium carbonate, or potassium phosphate (B84403) are commonly used to activate the boronic acid for transmetalation. mdpi.comnih.gov
Heck Reaction
The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. beilstein-journals.orgorganic-chemistry.orgmychemblog.com A key feature of the Heck reaction is its excellent trans selectivity in the resulting substituted alkene. organic-chemistry.org
In the context of this compound, a Heck reaction would enable the introduction of a vinyl group at the position of the bromine atom. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. beilstein-journals.orgmychemblog.com
Reaction Scheme for Heck Reaction of this compound
The reaction tolerates a variety of functional groups on the alkene component, including esters and nitriles. mychemblog.com Ligand-free protocols have also been developed, which can be advantageous from an industrial perspective. rug.nl
Sonogashira Coupling
The Sonogashira coupling reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org
A Sonogashira coupling with this compound would result in the formation of an arylalkyne derivative. This reaction is highly valuable for synthesizing conjugated enynes and arylalkynes. libretexts.orgscirp.org
Reaction Scheme for Sonogashira Coupling of this compound
The reaction is generally carried out under mild conditions, and newer methods have been developed that are less sensitive to anhydrous and anaerobic conditions. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira variants have also been reported. libretexts.org
Table of Cross-Coupling Reaction Data
The following table summarizes typical conditions and outcomes for the metal-catalyzed cross-coupling reactions of aryl bromides, which are applicable to this compound.
| Reaction Type | Catalyst System | Base | Solvent | Typical Product |
| Suzuki Coupling | Pd(OAc)₂, PPh₃ | K₂CO₃ | Toluene/H₂O | Biaryl |
| Heck Reaction | Pd(OAc)₂ | Et₃N | DMF | Substituted Alkene |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | Arylalkyne |
Supramolecular Chemistry and Crystal Engineering of 3 3 Bromobenzamido Benzoic Acid and Its Derivatives
Hydrogen Bonding Networks in Solid-State Structures
In the solid state, 3-(3-Bromobenzamido)benzoic acid and its derivatives are stabilized by extensive networks of hydrogen bonds. mdpi.com The presence of both carboxylic acid and amide functional groups provides opportunities for a variety of hydrogen bonding motifs. The carboxylic acid groups typically form hydrogen-bonded dimers, a common feature in benzoic acid derivatives. uky.edu These dimers can then be further linked by hydrogen bonds involving the amide N-H and C=O groups, creating extended one-, two-, or even three-dimensional networks. mdpi.comacs.org
A notable feature in the crystal structures of some benzoic acid derivatives is the formation of chains of molecules linked by hydrogen bonds. For example, in the co-crystal of L-proline and benzoic acid, chains of L-proline zwitterions are capped by benzoic acid molecules, forming a C(5)[R(11)] hydrogen-bonded network. nih.gov
| Interaction Type | Description | Significance |
| Carboxylic Acid Dimer | Two carboxylic acid groups hydrogen bond to form a cyclic dimer. | A common and robust supramolecular synthon that often dictates the initial assembly. |
| Amide-Amide | The N-H of one amide group hydrogen bonds with the C=O of another. | Creates chains or sheets, extending the supramolecular structure. |
| Acid-Amide | The carboxylic acid group hydrogen bonds with the amide group. | Can lead to the formation of heterodimers and more complex networks. |
Halogen Bonding Interactions Involving Bromine Substituent
The bromine atom in this compound is not merely a passive substituent; it actively participates in halogen bonding interactions. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. princeton.edu In the crystal structures of these compounds, the bromine atom can form contacts with oxygen or other electronegative atoms, influencing the crystal packing. acs.org
The strength and directionality of these halogen bonds can be tuned by the electronic environment of the bromine atom. princeton.edu Theoretical calculations and database studies have shown that halogen bonds can be comparable in strength to hydrogen bonds and play a significant role in directing the self-assembly of molecules. beilstein-journals.orgresearchgate.net The interplay between hydrogen and halogen bonding can lead to the formation of complex and predictable supramolecular architectures. acs.org
Design and Formation of Cocrystals and Molecular Salts
The ability of this compound to form both hydrogen and halogen bonds makes it an excellent candidate for the design of cocrystals and molecular salts. researchgate.netacs.orgresearchgate.net Cocrystallization involves combining a target molecule with a "coformer" to create a new crystalline phase with potentially improved physical properties. nih.gov Molecular salts are formed through proton transfer between an acidic and a basic component.
The selection of a coformer is crucial in determining the final supramolecular structure. researchgate.net Coformers with complementary functional groups can form robust and predictable hydrogen-bonded synthons with the target molecule. acs.org For example, dicarboxylic acids are often used as coformers for benzamide (B126) derivatives, leading to the formation of well-defined acid-amide heterosynthons. nih.govresearchgate.net
The formation of cocrystals can be achieved through various methods, including solution crystallization and mechanical grinding. rsc.org In some cases, different polymorphs of a cocrystal can be obtained by using different crystallization techniques. rsc.org
The choice of coformer has a profound impact on the resulting supramolecular architecture. researchgate.net By systematically varying the coformer, it is possible to tune the dimensionality and topology of the resulting network. For instance, the use of rigid, linear coformers can lead to the formation of one-dimensional chains, while more flexible or multi-functional coformers can result in two- or three-dimensional frameworks.
The electronic properties of the coformer also play a significant role. Studies on benzamide cocrystals with substituted benzoic acids have shown that cocrystallization is more likely to be successful when the benzoic acid coformer has electron-withdrawing groups. acs.org This is attributed to the strengthening of the intermolecular acid-amide interaction. acs.org
The table below summarizes the effect of different types of coformers on the supramolecular structures of benzoic acid derivatives.
| Coformer Type | Typical Resulting Supramolecular Motif | Example |
| Dicarboxylic Acids | Formation of acid-amide heterosynthons, often leading to extended chains or sheets. researchgate.net | Cocrystals of 4-aminobenzamide (B1265587) with various dicarboxylic acids. researchgate.net |
| N-heterocycles | Formation of acid-pyridine or similar heterosynthons. acs.org | Cocrystals of isonicotinamide (B137802) with carboxylic acids. acs.org |
| Other Benzoic Acids | Formation of acid-acid homodimers and acid-amide heterodimers, influenced by substituents. acs.org | Cocrystals of benzamide with substituted benzoic acids. acs.org |
An intriguing application of cocrystallization is the generation of chiral crystal structures from achiral starting materials. nih.gov This can be achieved by using a chiral coformer or by exploiting spontaneous resolution during the crystallization process. In the context of benzoic acid derivatives, it has been shown that achiral molecules can be induced to form chiral supramolecular assemblies through cocrystallization. nih.gov
For example, the cocrystallization of an achiral ladderane molecule with 3,5-dinitrobenzoic acid resulted in the formation of a chiral, five-component hydrogen-bonded complex that packed into homochiral channels. nih.gov This demonstrates the power of cocrystallization to control the symmetry of the resulting solid-state structure. Another example involves the co-crystallization of L-proline with benzoic acid, which results in a chiral space group. nih.gov
Self-Assembly Processes in Solution and at Interfaces
The supramolecular structures observed in the solid state are often prefigured by self-assembly processes occurring in solution. ucl.ac.ukresearchgate.net Spectroscopic techniques such as FTIR and NMR can be used to study the formation of associates, such as hydrogen-bonded dimers, in solution. ucl.ac.uk The nature and stability of these solution-phase aggregates can influence the nucleation and growth of crystals, potentially determining the final polymorphic form. ucl.ac.uk
The self-assembly of benzoic acid derivatives at interfaces is also an area of active research. mdpi.com Self-assembled monolayers (SAMs) of these molecules can be formed on various substrates, with the molecules orienting themselves to maximize favorable interactions with the surface and with each other. mdpi.com These SAMs have potential applications in areas such as controlling surface properties and directing the growth of thin films. mdpi.com
The process of crystal growth from solution involves the transport of solute molecules to the crystal surface, followed by their integration into the crystal lattice. diva-portal.org The solvent plays a critical role in this process, as it can interact with the solute molecules and influence their aggregation behavior. ucl.ac.ukdiva-portal.org
Investigation of Non-Covalent Interactions via Experimental and Theoretical Methods
A comprehensive understanding of the supramolecular chemistry of this compound and its derivatives requires the use of a combination of experimental and theoretical methods. nih.govjammuuniversity.ac.inacs.orgresearchgate.net Single-crystal X-ray diffraction is the primary experimental technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information about hydrogen and halogen bonding geometries. acs.org
Spectroscopic techniques, such as FT-IR and solid-state NMR, provide complementary information about the nature of the intermolecular interactions. acs.orgacs.org For example, shifts in the vibrational frequencies of the C=O and N-H groups in FT-IR spectra can confirm the formation of hydrogen bonds. researchgate.net
Theoretical methods, particularly Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), are invaluable for quantifying the strength of non-covalent interactions and for visualizing their nature. jammuuniversity.ac.inresearchgate.net These methods can be used to calculate interaction energies, analyze electron density distributions, and identify bond critical points, which are characteristic of specific types of interactions. nih.govjammuuniversity.ac.in Hirshfeld surface analysis is another powerful computational tool used to visualize and quantify intermolecular contacts in crystal structures. jammuuniversity.ac.in
| Method | Information Obtained |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, and angles. acs.org |
| FT-IR Spectroscopy | Information on the formation and strength of hydrogen bonds. researchgate.net |
| Solid-State NMR Spectroscopy | Information about the local environment of atoms and molecular dynamics. acs.orgfu-berlin.de |
| Density Functional Theory (DFT) | Calculation of interaction energies and electronic properties. jammuuniversity.ac.in |
| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of the nature and strength of non-covalent interactions. nih.govjammuuniversity.ac.in |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts. jammuuniversity.ac.in |
Coordination Chemistry and Metal Organic Framework Mof Applications of 3 3 Bromobenzamido Benzoic Acid Derivatives
Coordination Modes of the Carboxylic Acid and Amide Functionalities with Metal Centers
The coordination behavior of 3-(3-bromobenzamido)benzoic acid is primarily dictated by its two key functional groups: the carboxylic acid and the amide. Each offers distinct modes of interaction with metal ions, leading to a variety of structural possibilities.
The carboxylic acid group is a well-established coordinating moiety in the synthesis of coordination polymers and MOFs. uab.cat It can deprotonate to form a carboxylate anion, which exhibits remarkable versatility in its binding modes. These include:
Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.
Bidentate Chelate: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable chelate ring.
Bidentate Bridging (Syn-Syn, Syn-Anti, Anti-Anti): The carboxylate group bridges two metal centers. This is a common mode for building extended networks. For instance, in many zinc and cadmium carboxylate complexes, the benzoate (B1203000) ligand exhibits various coordination modes, including bidentate bridging and chelation. uab.cat
The amide group (-CONH-) introduces additional complexity and functionality. While the amide nitrogen is generally a poor Lewis base, the carbonyl oxygen (C=O) is a potent coordination site. acs.org The lone pairs on the carbonyl oxygen can coordinate to a metal center, a mode often observed in bio-inorganic chemistry. researchgate.net In the context of coordination polymers, research on amide-functionalized ligands has shown that the amide group can:
Coordinate directly to metal centers via the carbonyl oxygen.
Act as a binding site for guest molecules within the pores of a framework, which can enhance sorption capacity and selectivity. acs.orgresearchgate.net
In ligands like this compound, the interplay between these two groups allows for the formation of robust and intricate architectures, where the carboxylate forms the primary framework linkages and the amide group provides secondary stabilization and functionalization of the pore environment.
Table 1: Potential Coordination Modes of Functional Groups in this compound
| Functional Group | Coordination Mode | Description |
|---|---|---|
| Carboxylic Acid | Monodentate | One oxygen atom binds to a single metal ion. |
| Bidentate Chelate | Both oxygen atoms bind to the same metal ion. | |
| Bidentate Bridging | Bridges two separate metal ions, forming extended networks. | |
| Amide | Carbonyl O-coordination | The oxygen atom of the C=O group coordinates to a metal ion. |
| Hydrogen Bonding | The N-H group acts as a donor and the C=O group as an acceptor, stabilizing the supramolecular structure. |
Synthesis of Coordination Polymers and Discrete Metal Complexes
The synthesis of coordination polymers using ligands containing both amide and carboxylate functionalities, such as this compound, is typically achieved through solvothermal or hydrothermal methods. These techniques involve reacting the ligand with a metal salt (e.g., nitrates, acetates, or chlorides of transition metals like Zn(II), Co(II), Ni(II), or Cd(II)) in a suitable solvent or solvent mixture (such as dimethylformamide (DMF), methanol (B129727), or water) at elevated temperatures. d-nb.infobrieflands.com
The resulting structures can range from discrete, zero-dimensional (0D) metallomacrocycles to one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. d-nb.infonih.gov The final dimensionality and topology are influenced by several factors:
Metal Ion Coordination Geometry: The preferred coordination number and geometry of the metal ion (e.g., tetrahedral, octahedral) direct the spatial arrangement of the ligands. uab.cat
Ligand Flexibility: The rotational freedom around the C-N amide bond and the C-C bonds of the phenyl rings allows the ligand to adopt various conformations.
Reaction Conditions: Temperature, solvent, pH, and the metal-to-ligand ratio can significantly impact the final product. d-nb.info
For example, studies on pyridyl amide-functionalized benzoic acids have yielded 2D coordination polymers with Co(II) and Ni(II), where the carboxylate group bridges the metal centers to form the layers, and the amide groups engage in intermolecular hydrogen bonding to stabilize the structure. nih.govresearchgate.net Similarly, a ligand like this compound could be expected to form layered structures or interpenetrated networks, with the potential for the amide and bromo groups to direct the supramolecular assembly.
Utilizing this compound as a Ligand in Metal-Organic Framework (MOF) Construction
Metal-organic frameworks (MOFs) are a subclass of coordination polymers characterized by their high porosity and crystallinity. The properties of this compound make it a candidate for two primary roles in MOF synthesis: as a structural linker that forms the backbone of the framework and as a modulator that influences the crystallization process.
In MOF synthesis, particularly for highly stable zirconium-based MOFs like the UiO-66 series, modulators are often added to control crystal size, morphology, and defect density. nih.govscispace.com Modulators are typically monofunctional ligands, such as monocarboxylic acids, that compete with the primary multitopic linkers for coordination sites on the metal clusters. nih.gov This competition slows down the crystallization process, allowing for the formation of larger, more crystalline, and less defective materials. nih.gov
Benzoic acid and its derivatives are highly effective modulators due to their structural similarity to common MOF linkers like terephthalic acid. nih.govacs.org This similarity allows them to effectively mimic the linker and compete for coordination to the metal nodes. nih.gov The use of benzoic acid as a modulator has been shown to:
Increase the crystal size and improve the crystallinity of Zr-MOFs. researchgate.net
Introduce controlled "missing linker" defects, which can enhance porosity and create open metal sites for catalysis. scispace.comresearchgate.net
Influence the final morphology of the MOF crystals.
As a substituted benzoic acid, this compound could function as an effective modulator. Its larger size compared to simple benzoic acid might lead to a more pronounced effect on defect formation due to steric hindrance. researchgate.net The electronic properties of the bromo- and amide substituents would also influence its pKa and binding affinity to the metal cluster, thereby tuning its effectiveness as a modulator. nih.gov
Table 2: Effect of Benzoic Acid-Based Modulators on UiO-66 Synthesis
| Modulator | Equivalents | Effect on Crystallinity/Size | Reference |
|---|---|---|---|
| Benzoic Acid | 3 | Enhanced crystallinity and particle size | researchgate.net |
| Benzoic Acid | 30 | Further increase in particle size to several micrometers | researchgate.net |
| Benzoic Acid | 10-50 | Systematic increase in missing cluster defects | scispace.com |
| 4-Fluorobenzoic Acid | 50 | Effective modulator, producing large crystalline domains | nih.gov |
| 4-tert-Butylbenzoic Acid | 50 | Less effective modulator due to bulky substituent | nih.gov |
The architecture and porosity of a MOF are fundamentally determined by the geometry, length, and functionality of the organic linkers used in its construction. rsc.orgresearchgate.net By strategically designing the linker, one can control the resulting topology, pore size, and chemical environment of the final material. rsc.org
Using this compound as a primary structural linker would introduce several key features into a MOF framework:
Defined Geometry: As a meta-substituted bent linker, it would likely favor the formation of complex, non-interpenetrated or interpenetrated 3D networks rather than simple cubic structures.
Pore Functionalization: The amide (-CONH-) and bromo (-Br) groups would project into the pores of the MOF. The amide group can serve as a hydrogen-bonding site, enhancing the binding affinity for specific guest molecules like CO2. acs.org The bromo group can introduce specific electronic properties and potential sites for post-synthetic modification.
Multivariate metal-organic frameworks (MTV-MOFs) are a class of MOFs constructed from a mixture of two or more different organic linkers within a single framework. mdpi.comacs.org This strategy allows for the precise placement of multiple functionalities within the pores, creating a heterogeneous chemical environment that would be difficult to achieve with a single linker. acs.org
The synthesis of MTV-MOFs typically involves the one-pot reaction of metal ions with a pre-determined ratio of different linkers. mdpi.com this compound is an excellent candidate for inclusion in an MTV-MOF system. It could be combined with other linkers of similar size and connectivity but with different functional groups (e.g., -NH2, -NO2, -OH) to create a framework with a complex and finely-tuned pore chemistry. acs.orgresearchgate.net For instance, co-installing it with an amino-functionalized linker could create pores with both hydrogen-bond donating (-NH2) and accepting (-CONH-) sites, potentially leading to enhanced catalytic activity or selective adsorption properties.
A primary application of MOFs is in gas storage and separation, which relies on the selective adsorption of gas molecules within the porous framework. nih.gov The sorption behavior of a MOF is governed by its pore size, surface area, and, crucially, the chemical functionality of its internal surfaces. nih.govscilit.com
The functional groups of this compound would be expected to significantly influence the sorption properties of a resulting MOF:
Amide Group: The polar amide group is known to have a strong affinity for CO2 molecules due to favorable dipole-quadrupole interactions. MOFs functionalized with amide groups often exhibit high CO2 uptake and enhanced selectivity for CO2 over less polar gases like N2 or CH4. acs.org
Bromo Group: The presence of halogen atoms on the linker can also influence gas selectivity. The polarizability of the C-Br bond can create specific interaction sites for certain guest molecules.
Combined Effect: The combination of these groups could lead to cooperative binding effects, where multiple weak interactions work together to selectively capture target molecules.
Studies on other functionalized MOFs have demonstrated that the introduction of specific groups can dramatically alter gas uptake and selectivity. For example, modifying a Zr-MOF with amino groups enhanced its CO2 adsorption enthalpy and selectivity over methane. acs.org Similarly, a MOF constructed with this compound would be a promising candidate for selective gas capture applications, meriting detailed experimental investigation of its sorption isotherms and selectivity.
Table 3: Gas Sorption Properties of Selected Functionalized MOFs
| MOF Material | Functional Group | Gas | Uptake Capacity | Conditions | Reference |
|---|---|---|---|---|---|
| JLU-Liu34 | -(CH=CH)- | C3H8 | 303 cm³/g | 273 K, 1 bar | acs.org |
| JLU-Liu36 | -(CH=CH)-, -NH2 | CO2 | ~100 cm³/g | 273 K, 1 bar | acs.org |
| Zn-MOF (diimide ligand) | Diimide | CO2 | ~117 cm³/g | 195 K | rsc.org |
| Co-MOF (cyano ligand) | -CN | CO2 | ~90 cm³/g | 273 K, 1 bar | rsc.org |
Advanced Research Applications of 3 3 Bromobenzamido Benzoic Acid As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The unique arrangement of functional groups in 3-(3-bromobenzamido)benzoic acid makes it an ideal starting point or intermediate for the synthesis of more complex organic structures. Its utility is prominently demonstrated in the assembly of elaborate heterocyclic and macrocyclic systems.
A key example of its application is in the synthesis of macrocyclic biphenyl (B1667301) tetraoxazoles, which are investigated for their ability to stabilize G-quadruplex DNA. nih.govresearchgate.net In this multi-step synthesis, the journey towards the final macrocycle involves the creation of a key benzamide (B126) intermediate derived from 3-bromobenzoic acid. nih.govresearchgate.net Specifically, 3-bromobenzoic acid is first converted to its more reactive acid chloride, which then reacts with an amino-functionalized oxazole (B20620) to form "Methyl 2-(1-(3-bromobenzamido)-2-hydroxyethyl)oxazole-4-carboxylate". nih.gov This intermediate, which contains the core "3-bromobenzamido" structure, undergoes further transformations, including cyclization and aromatization, to yield a 2-(3-bromophenyl)bioxazole fragment. nih.govresearchgate.net This fragment is then used in subsequent coupling reactions to build the final, complex macrocyclic product. nih.gov
The general utility of the 3-bromobenzoyl group is also evident from the synthesis of other bioactive amides. For instance, 3-bromobenzoic acid is a documented precursor for N-(1,1-dimethyl-2-hydroxyethyl)-3-bromobenzamide, highlighting the role of this structural motif in building diverse molecular frameworks. fishersci.atsigmaaldrich.comijisrt.comottokemi.com The synthesis typically involves activating the carboxylic acid of 3-bromobenzoic acid, for example, by converting it to 3-bromobenzoyl chloride with thionyl chloride, which then readily reacts with an appropriate amine.
Integration into Macrocyclic and Polymeric Structures
The bifunctional nature of this compound makes it a prime candidate for incorporation into larger molecular assemblies like macrocycles and polymers.
Macrocyclic Structures: As detailed in the synthesis of biphenyl tetraoxazoles, the 3-bromobenzamido moiety is integral to forming key intermediates that are later dimerized and cyclized. nih.govresearchgate.net The process involves a Suzuki coupling reaction where the bromine atom of the 2-(3-bromophenyl)bioxazole unit is converted into a boronic ester, which then couples with another bromo-functionalized fragment. researchgate.net The final macrocyclization step, which joins the two ends of the linear precursor, proceeds in moderate yields to form 24-membered rings. nih.govresearchgate.net This strategy showcases how the 3-bromobenzamido unit can be carried through multiple synthetic steps to become part of a complex, ring-based architecture. nih.gov
Polymeric Structures: While specific polymers based on this compound are not extensively documented, its structure contains the necessary functional handles for polymerization.
Polyamides and Polyesters: The carboxylic acid group can participate in condensation polymerization with diamines or diols to form polyamides and polyesters, respectively. The pendant 3-bromobenzamido group would then be a recurring side chain, potentially influencing the polymer's physical properties and solubility.
Conjugated Polymers: The aryl bromide functionality is a classic reactive handle for metal-catalyzed cross-coupling polymerizations, such as Suzuki, Stille, and Direct Heteroarylation Polymerization (DHAP). gatech.edu By reacting the C-Br bond with a di-boronic ester or a di-stannane comonomer, conjugated polymers could be synthesized. Such materials are of interest in the field of organic electronics for applications in sensors, displays, and solar cells. gatech.edu The carboxylic acid could be esterified prior to polymerization to improve solubility and processing of the resulting polymer. gatech.edu
Development of Chemical Probes and Tools for Mechanistic Studies
Chemical probes are essential tools for exploring biological pathways and validating drug targets. While this compound itself is not yet established as a specific chemical probe, its constituent parts are found in many biologically active molecules, suggesting its potential as a scaffold for probe development.
For example, substituted benzamides are a well-known class of compounds that includes inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP). The amide linkage and the substituted aromatic rings are crucial for binding to target proteins. Similarly, benzoic acid derivatives are frequently used in the design of small molecules that interact with biological systems. ossila.com The fluorinated benzoic acid derivative, 3-fluoro-5-(trifluoromethyl)benzoic acid, is used in synthesizing active pharmaceutical ingredients (APIs) and can be attached to molecular scaffolds via amidation. ossila.com
The structure of this compound provides multiple points for modification, allowing for the systematic exploration of structure-activity relationships (SAR). The bromine atom can be replaced with various other groups via cross-coupling reactions to fine-tune binding affinity and selectivity for a target protein. The carboxylic acid provides a handle for attaching reporter tags, such as fluorophores or biotin, which are essential for chemical biology tools used in pull-down assays or imaging studies.
Synthesis of Advanced Materials and Functional Molecules
The creation of advanced materials and functional molecules relies on building blocks that can impart specific properties or be assembled into well-defined architectures. This compound serves as such a building block.
Functional Molecules: The synthesis of macrocyclic biphenyl tetraoxazoles that stabilize G-quadruplex DNA is a clear example of creating a functional molecule from a 3-bromobenzamido-containing precursor. nih.govresearchgate.net These macrocycles exhibit cytotoxic activity against certain human tumor cell lines, linking their molecular function (DNA binding) to a biological outcome. nih.govresearchgate.net The systematic synthesis allows for the introduction of various side chains to modulate this activity. nih.gov
Advanced Materials: The potential for this compound to act as a monomer for functional polymers, as discussed previously, places it in the realm of advanced materials synthesis. gatech.eduambeed.com For instance, covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) are crystalline porous materials built from organic linkers. ambeed.comambeed.com A bifunctional linker like this compound, or a derivative thereof, could be used to construct such frameworks. The inherent properties of the linker, such as the rigid benzamide unit, would influence the structure and properties of the resulting porous material, which could have applications in gas storage, separation, or catalysis.
Applications in Chemo- and Regioselective Transformations
The presence of two chemically distinct reactive sites—the carboxylic acid and the carbon-bromine bond—on the this compound scaffold allows for high degrees of chemo- and regioselectivity in its transformations.
Chemoselectivity: Chemoselectivity refers to the ability to react one functional group in the presence of another. An organic chemist can choose reaction conditions to selectively target either the carboxylic acid or the C-Br bond.
Carboxylic Acid Derivatization: Standard peptide coupling or esterification conditions can be used to convert the -COOH group into an amide or ester, respectively, while leaving the C-Br bond untouched for subsequent reactions.
C-Br Bond Functionalization: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) can be performed on the C-Br bond. These reactions are typically tolerant of the carboxylic acid group, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds without protecting the acid.
This orthogonality enables the stepwise and controlled construction of complex molecules.
Regioselectivity: Regioselectivity concerns the control of reaction at a specific position on a molecule. For this compound, the bromine atom at the meta-position of the benzoyl ring and the carboxylic acid at the meta-position of the aniline (B41778) ring direct incoming reagents to specific locations. Palladium-catalyzed direct arylation of heteroarenes with bromobenzamides has been shown to be regioselective, typically occurring at the C5 position of heterocycles like thiophenes and furans. researchgate.net While the reported examples focus on 2- and 4-bromobenzamides, the principles of C-H activation suggest that this compound could similarly be used to regioselectively introduce heteroaryl groups. researchgate.net The electronic properties imparted by the amide and carboxylic acid groups would influence the regiochemical outcome of reactions on either of the two phenyl rings. acs.org
Concluding Perspectives and Emerging Research Avenues for 3 3 Bromobenzamido Benzoic Acid Chemistry
Challenges and Opportunities in the Synthesis of Complex Amido-Benzoic Acids
The synthesis of complex amido-benzoic acids, including 3-(3-bromobenzamido)benzoic acid, presents both persistent challenges and significant opportunities for innovation. The primary route to this class of compounds is the formation of an amide bond between a benzoic acid derivative and an amine.
Challenges:
Atom Economy: Traditional methods, such as converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride, suffer from poor atom economy and generate stoichiometric waste products. researchgate.netdiva-portal.org
Substrate Compatibility: The synthesis of more complex derivatives can be limited by the functional group tolerance of the reaction conditions. whiterose.ac.uk For instance, bulky or highly polar substrates may exhibit lower reactivity. whiterose.ac.uk
Purification: The formation of byproducts necessitates often complex and costly purification steps to isolate the desired amido-benzoic acid. liverpool.ac.uk
Opportunities:
Green Chemistry: There is a significant opportunity to develop greener synthetic routes. This includes solvent-free reactions and the use of bio-based, renewable materials as catalysts, moving away from hazardous reagents and solvents. ijisrt.commdpi.com
Catalyst Development: The design of novel catalysts that can facilitate direct amidation under milder conditions is a key area of research. researchgate.net This would improve yields, reduce waste, and expand the scope of compatible substrates.
One-Pot Syntheses: Designing multi-step reactions that can be performed in a single reaction vessel ("one-pot") improves efficiency and reduces waste from intermediate workup and purification steps. mdpi.com
Flow Chemistry: Continuous-flow technology offers enhanced control over reaction parameters, improved safety, and scalability, presenting a promising avenue for the industrial production of complex amides. researchgate.net
A comparative look at synthetic strategies highlights the shift towards more sustainable methods.
| Method | Activating Agent | Key Advantages | Key Disadvantages |
| Schotten-Baumann Reaction | Thionyl Chloride (SOCl₂) | High reactivity, good yields | Generates corrosive HCl and SO₂, poor atom economy diva-portal.org |
| Coupling Reagents | DCC, HATU | Mild conditions, high efficiency nih.gov | Expensive reagents, stoichiometric byproduct formation rsc.orgresearchgate.net |
| Catalytic Direct Amidation | Boron or Metal Catalysts | High atom economy, reduced waste rsc.orgresearchgate.net | Often requires high temperatures, catalyst may be expensive researchgate.net |
Exploration of Novel Reaction Pathways and Catalytic Systems
The functional groups of this compound—the amide, the bromine atom, and the carboxylic acid—offer multiple handles for subsequent chemical transformations, opening up novel reaction pathways.
Amide Bond Activation: While traditionally considered stable, the amide bond itself can be activated for further reactions. nih.gov Reductive functionalization using reagents like molybdenum hexacarbonyl can transform the amide into other functional groups under mild conditions. diva-portal.org
C-H Functionalization: A major frontier is the direct functionalization of the C-H bonds on the aromatic rings. Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, allows for the introduction of new substituents at positions that are otherwise difficult to access. nih.govresearchgate.netresearchgate.net For example, directing groups can be used to achieve site-selective olefination or alkylation at the meta-position relative to the carboxylic acid. nih.gov
Cross-Coupling Reactions: The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds to build more complex molecular architectures. nih.gov
Recent advances in catalysis are crucial for exploiting these pathways.
| Catalytic System | Target Reaction | Significance | Reference |
| Titanium (IV) Fluoride (TiF₄) | Direct Amidation | Efficiently catalyzes amide bond formation between carboxylic acids and amines with high yields (60-99%). rsc.org | rsc.org |
| Palladium (II) Acetate with Amino Acid Ligands | meta-C–H Olefination | Enables the functionalization of C-H bonds at a position remote from the directing carboxylic acid group. nih.gov | nih.gov |
| Zirconium (IV) and Hafnium (IV) Complexes | Direct Amidation | Catalyzes amide formation under mild conditions, with potential for using carbamates as amine sources. diva-portal.org | diva-portal.org |
| Nickel (0) Complexes | Amide C-N Bond Activation | Allows for the transformation of amides into other functional groups via cross-coupling reactions. nih.gov | nih.gov |
The spatial arrangement of the functional groups in this compound is critical. For instance, certain cobalt-catalyzed intramolecular cyclization reactions that work for ortho-bromobenzamides are not feasible for the meta-isomer due to geometric constraints.
Integration with Advanced Characterization and Computational Techniques
To fully understand and predict the behavior of this compound and its derivatives, experimental work must be integrated with advanced characterization and computational modeling.
Advanced Characterization:
Spectroscopy and Spectrometry: A suite of techniques is essential for structural confirmation. This includes Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the carbon-hydrogen framework, and Mass Spectrometry (MS) to confirm molecular weight. nih.govscispace.com
X-ray Diffraction: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, revealing crucial details about bond lengths, bond angles, and intermolecular interactions that govern crystal packing. acs.org
Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) are used to study the thermal stability of materials derived from the compound, which is vital for material science applications. mdpi.com
Computational Techniques:
Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting molecular properties. mdpi.com They can be used to optimize molecular geometries, calculate electronic properties (like HOMO-LUMO energy gaps), and predict spectroscopic signatures. mdpi.comnih.gov DFT is also used to model reaction mechanisms and understand the stability of reaction intermediates. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its properties. mdpi.com This allows for the in silico prediction of properties for new, unsynthesized derivatives, guiding synthetic efforts toward molecules with desired characteristics.
Hirshfeld Surface Analysis: This computational method is used to visualize and quantify intermolecular interactions within a crystal lattice, providing insight into the forces, such as hydrogen bonding and π-π stacking, that direct supramolecular assembly. mdpi.comresearchgate.net
The table below shows predicted collision cross-section (CCS) values for different adducts of this compound, a parameter calculable by computational methods and useful in advanced mass spectrometry analysis. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 319.99168 | 162.2 |
| [M+Na]⁺ | 341.97362 | 171.5 |
| [M-H]⁻ | 317.97712 | 170.0 |
| [M+NH₄]⁺ | 337.01822 | 178.8 |
| [M+K]⁺ | 357.94756 | 159.8 |
Data sourced from PubChemLite. uni.lu
Potential for Designed Functional Materials and Supramolecular Systems
The structure of this compound makes it an exemplary building block, or "linker," for the construction of highly ordered functional materials.
Supramolecular Assemblies: The molecule's ability to form strong hydrogen bonds via its carboxylic acid and amide groups, coupled with potential halogen bonding and π-π stacking interactions from its aromatic rings, enables the self-assembly of complex, high-dimensional supramolecular structures. acs.orgmdpi.comrug.nl The interplay of these non-covalent interactions is key to designing molecular crystals with specific topologies and properties. acs.org
Designed Functional Materials: The inherent functionalities of this molecule can be leveraged to create materials with specific applications. For example, incorporating such linkers into polymers or frameworks could lead to materials for gas storage, separation, or catalysis. researchgate.netgoogle.com The principles of reticular chemistry—the linking of molecular building blocks into predetermined networks—allow for the rational design of these materials. youtube.com
The field is moving towards the discovery of functional materials through an "energy-structure-function map" approach, where computational screening predicts structures with desired properties before they are synthesized. acs.org The versatility of linkers like this compound is central to the success of this strategy.
Q & A
Q. Key Conditions :
Q. Example Reaction Table :
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Yield (%) |
|---|---|---|---|
| 3-Bromobenzoyl chloride | 3-Aminobenzoic acid | Pyridine/DCM | 72–85 |
| 3-Bromoiodobenzoic acid | Phenylboronic acid | PdCl₂, NaOH/THF | 65–78 |
How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Basic Research Question
Analytical Techniques :
Q. Critical Parameters :
- Deuterated DMSO for NMR solubility.
- Dry samples for accurate IR analysis.
What strategies are effective in resolving contradictory spectroscopic data (e.g., NMR peak splitting or unexpected IR absorptions) for this compound derivatives?
Advanced Research Question
Contradiction Resolution :
- NMR Anomalies :
- Use 2D NMR (COSY, HSQC) to resolve overlapping peaks caused by aromatic proton coupling .
- Employ variable-temperature NMR to study dynamic effects (e.g., rotameric equilibria).
- IR Discrepancies :
Case Study :
Unexpected splitting in ¹H NMR of a derivative was resolved via NOESY, revealing steric hindrance from the bromo substituent .
How does the electron-withdrawing bromo substituent influence the reactivity of the benzamido group in cross-coupling reactions or catalytic processes?
Advanced Research Question
The meta-bromo group exerts dual effects:
- Electronic Effects :
- Steric Effects :
- Hinders axial coordination in metal complexes, favoring monodentate binding modes.
Experimental Validation :
Kinetic studies show a 30% reduction in reaction rate for bromo-substituted derivatives compared to non-halogenated analogs in Heck couplings .
What experimental design considerations are critical when studying the coordination chemistry of this compound with transition metals?
Advanced Research Question
Key Factors :
- pH Control : Deprotonate the carboxylic acid (pH > 4.5) to enable metal binding.
- Counterion Selection : Use non-coordinating ions (e.g., ClO₄⁻) to avoid competition with the ligand.
- Spectroscopic Probes :
- UV-Vis : Monitor charge-transfer bands (e.g., d-d transitions in Cu²⁺ complexes).
- EPR : Detect paramagnetic species (e.g., Fe³⁺ complexes) .
Case Study :
A Cu(II) complex of this compound exhibited square-planar geometry via X-ray crystallography, with bromo participation in weak intermolecular interactions .
How does the stability of this compound vary under different storage conditions, and what degradation products are observed?
Basic Research Question
Stability Profile :
- Light Sensitivity : Decomposes to 3-bromobenzoic acid and aniline derivatives under UV exposure (confirmed via HPLC).
- Thermal Degradation : Above 200°C, decarboxylation occurs, forming 3-bromobenzanilide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
